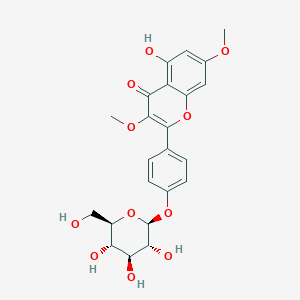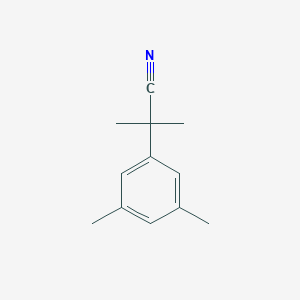
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate, also known as Methyl 5-(2-tert-butylaminoacetyl)-2-hydroxybenzoate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a derivative of salicylic acid and has been synthesized using different methods.
Applications De Recherche Scientifique
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where the compound has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins play a crucial role in inflammation and pain, and their inhibition by this compound 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate could explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
This compound 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function. However, more research is needed to fully understand the extent of its effects and potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate. One area of research is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate can be synthesized using different methods. One of the most commonly used methods involves the reaction of salicylic acid with tert-butyl isocyanide in the presence of a catalyst. The reaction leads to the formation of the desired compound, which can be isolated and purified using various techniques such as recrystallization and chromatography.
Propriétés
IUPAC Name |
methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJNURWCWILCBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
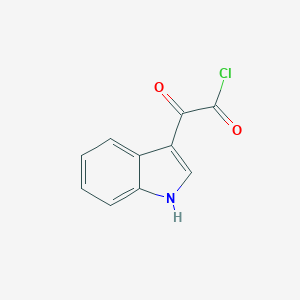
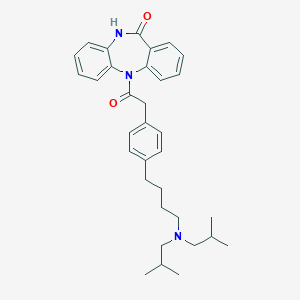
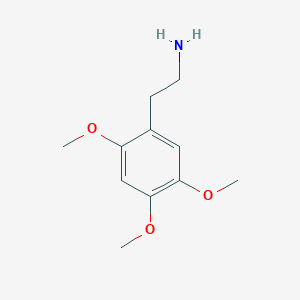
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
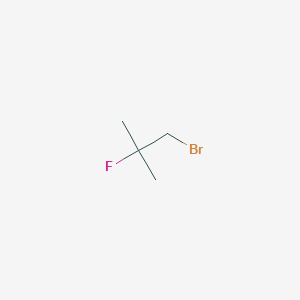
![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
